molecular formula C10H12FN B1466877 1-(2-Fluorophenyl)but-3-en-2-amine CAS No. 1494984-48-3

1-(2-Fluorophenyl)but-3-en-2-amine

Cat. No. B1466877
CAS RN: 1494984-48-3
M. Wt: 165.21 g/mol
InChI Key: XFANBODFSYCSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)but-3-en-2-amine is a chemical compound with the molecular formula C10H12FN . It is also known by the synonyms 1-(2-FLUOROPHENYL)BUT-3-EN-1-AMINE and Benzenemethanamine, 2-fluoro-α-2-propen-1-yl .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluorophenyl)but-3-en-2-amine consists of a but-3-en-2-amine chain attached to a 2-fluorophenyl group . The exact 3D structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

While specific reactions involving 1-(2-Fluorophenyl)but-3-en-2-amine are not available, amines in general can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluorophenyl)but-3-en-2-amine: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of chiral drug intermediates. Its fluorinated phenyl group can enhance the binding affinity and metabolic stability of pharmaceutical compounds . This compound can be used to create enantiomerically pure substances that are crucial for the efficacy and safety of therapeutic agents.

Materials Science

In materials science, 1-(2-Fluorophenyl)but-3-en-2-amine can contribute to the development of novel materials with specific optical properties. The fluorine atom’s ability to alter electronic characteristics makes this compound a candidate for creating advanced polymers or coatings with unique refractive indices or fluorescence properties .

Environmental Science

This compound’s applications in environmental science include its potential use as a selective reagent for environmental contaminants. Its specific reactivity with certain pollutants could be harnessed to develop more efficient methods for detecting and quantifying hazardous substances in various ecosystems .

Analytical Chemistry

1-(2-Fluorophenyl)but-3-en-2-amine: can be utilized in analytical chemistry as a derivatization agent for the quantification of biologically active compounds. Its introduction into a molecule can significantly improve the detection sensitivity and specificity in chromatographic analyses .

Pharmacology

In pharmacology, the fluorine atom present in 1-(2-Fluorophenyl)but-3-en-2-amine can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drugs. Fluorine’s high electronegativity and small size make it ideal for creating compounds with increased bioavailability and reduced toxicity .

Biochemistry

The compound’s role in biochemistry could be in the synthesis of enzyme inhibitors or activators. By incorporating the fluorine atom into bioactive molecules, researchers can create inhibitors with increased potency and selectivity for their target enzymes, which is crucial for understanding biochemical pathways and developing new treatments .

Safety and Hazards

1-(2-Fluorophenyl)but-3-en-2-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-fluorophenyl)but-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6,9H,1,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANBODFSYCSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)but-3-en-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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